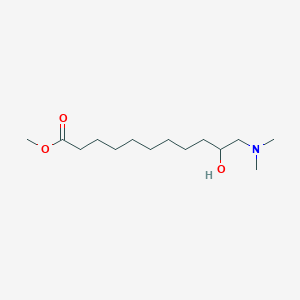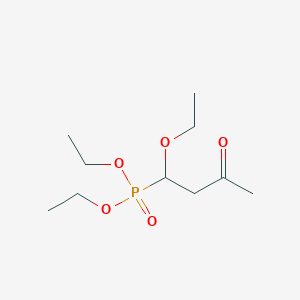
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is a fluorinated organophosphorus compound It is characterized by its unique structure, which includes multiple fluorine atoms and dimethoxyphosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane typically involves the reaction of a fluorinated decane derivative with dimethoxyphosphoryl chloride under controlled conditions The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biology and Medicine: Its potential use in drug delivery systems and as a diagnostic agent is being explored due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis, known for its versatility and effectiveness.
1,1’-Bis(diphenylphosphino)ethane: Another common ligand with similar applications in catalysis.
Uniqueness
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is unique due to its high fluorine content and the presence of dimethoxyphosphoryl groups. These features impart distinct chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C14H20F12O6P2 |
|---|---|
Peso molecular |
574.23 g/mol |
Nombre IUPAC |
1,10-bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane |
InChI |
InChI=1S/C14H20F12O6P2/c1-29-33(27,30-2)7-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-8-34(28,31-3)32-4/h5-8H2,1-4H3 |
Clave InChI |
LBLKTRIYSQLZMG-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCC(C(C(C(C(C(CCP(=O)(OC)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)

![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)







![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)

